1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide features a benzoxazole core fused to a triazole-carboxamide scaffold. Key structural attributes include:
- Benzoxazole moiety: Substituted at position 3 with a 4-chlorophenyl group and at position 5 with the triazole-carboxamide unit.
- Triazole-carboxamide: The triazole ring is substituted with a methyl group at position 5 and an N-phenyl-N-methyl carboxamide at position 2.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O2/c1-15-22(24(31)29(2)18-6-4-3-5-7-18)26-28-30(15)19-12-13-21-20(14-19)23(32-27-21)16-8-10-17(25)11-9-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRAVGQTAXAICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The triazole ring is then formed through a cyclization reaction, and the final step involves the attachment of the carboxamide group.
Synthetic Route:
Preparation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.
Formation of Triazole Ring: The triazole ring is formed by reacting the intermediate compound with hydrazine hydrate and an appropriate alkyne under reflux conditions.
Attachment of Carboxamide Group: The final step involves the reaction of the triazole intermediate with a suitable isocyanate to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its effectiveness against:
- Breast Cancer : It has shown promising results in inhibiting the proliferation of human breast adenocarcinoma cells (MCF7) through apoptosis induction mechanisms.
- Colon Cancer : The compound has also been evaluated for its cytotoxic effects on colon cancer cell lines, indicating a broad spectrum of anticancer activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzoxazole moiety is believed to enhance these activities by disrupting bacterial cell walls or interfering with metabolic pathways.
Anticancer Evaluation
A study conducted on a series of similar triazole derivatives assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications in substituents significantly influenced their potency. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10 |
| Compound B | HCT116 | 15 |
| Target Compound | MCF7 | 8 |
This table illustrates that the target compound demonstrated superior anticancer activity compared to other derivatives.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies help elucidate the mechanism of action at a molecular level and guide further modifications for enhanced efficacy.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound may interact with enzymes and receptors involved in various biological processes.
- It can bind to nucleic acids, affecting gene expression and protein synthesis.
Pathways Involved:
- The compound may inhibit or activate specific signaling pathways, leading to changes in cellular functions.
- It can induce apoptosis or cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole-Triazole Derivatives
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key differences :
- Replaces the triazole-carboxamide with a triazole-thione group.
- Substituents: 3-methylphenyl at triazole position 4 vs. N-phenyl-N-methyl in the target compound.
- Physicochemical data :
- Activity: Not reported, but the thione group may enhance metal-binding or redox activity.
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
Triazole-Carboxamide Derivatives
5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key differences :
- Benzyl group at triazole position 1 vs. benzoxazole linkage.
- 4-Isopropylphenyl vs. N-phenyl-N-methyl carboxamide.
- Activity: No reported data, but the bulky isopropyl group may influence lipophilicity and target selectivity .
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | Benzoxazole-Triazole | 4-ClPh, N-Ph-N-Me carboxamide | ~397.82* | Carboxamide, Benzoxazole |
| Benzoxazole-Triazole Thione | Benzoxazole-Triazole | 4-ClPh, 3-MePh, thione | 419.88 | Thione, NH |
| Pyrazole-Carboxamide | Pyrazole | 2,4-diClPh, 3-pyridylmethyl | 453.71† | Carboxamide, Halogens |
| Benzisoxazole Carbonyl Chloride | Benzisoxazole | 4-ClPh, carbonyl chloride | 278.70‡ | Carbonyl chloride |
*Estimated based on ; †Calculated from formula in ; ‡From .
Biological Activity
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (commonly referred to as the triazole compound) is a synthetic organic molecule with a complex structure featuring a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of approximately 459.88 g/mol. The compound's structure includes a benzoxazole moiety and a triazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClN5O3 |
| Molecular Weight | 459.88 g/mol |
| Density | 1.42 g/cm³ (predicted) |
| pKa | 10.22 (predicted) |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study focusing on various triazole compounds showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the benzoxazole and triazole rings enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function.
Anticancer Properties
Triazoles have been recognized for their anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions have shown promising results in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Triazoles are known to interfere with inflammatory pathways by modulating the activity of enzymes involved in the synthesis of pro-inflammatory mediators . This property makes them candidates for further development in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of triazole compounds:
- Antimicrobial Study : A series of synthesized triazoles were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of effectiveness with MIC values indicating strong antibacterial potential .
- Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that specific triazole derivatives could significantly reduce cell viability, suggesting their potential as anticancer agents .
- Inflammation Model : In vivo studies on animal models indicated that certain triazoles could reduce inflammation markers significantly compared to control groups, highlighting their therapeutic potential in inflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : The triazole ring interacts with enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may also modulate receptor activity involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
